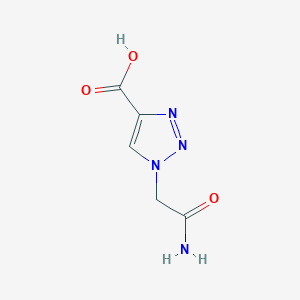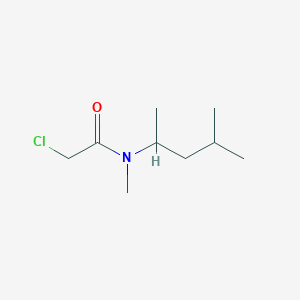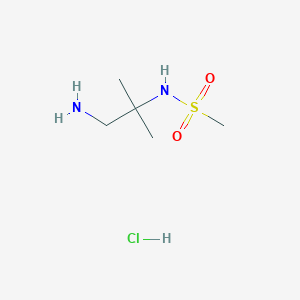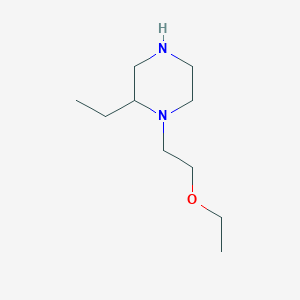
3-Methyl-1-(2-methylphenyl)butan-1-amine
Übersicht
Beschreibung
3-Methyl-1-(2-methylphenyl)butan-1-amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that is commonly used in scientific research. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of 3-Methyl-1-(2-methylphenyl)butan-1-amine involves transaminase-mediated chiral selective synthesis . The reaction mixture consists of a triethanolamine-HCl buffer system, iso-propylamine, pyridoxal-5-phosphate, transaminases (ATA-025), and the substrate dissolved in DMSO .Molecular Structure Analysis
The molecular formula of 3-Methyl-1-(2-methylphenyl)butan-1-amine is C12H19N. The InChI code is 1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3 .Chemical Reactions Analysis
As a synthetic cannabinoid, 3-Methyl-1-(2-methylphenyl)butan-1-amine is traditionally challenging to access . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .Physical And Chemical Properties Analysis
3-Methyl-1-(2-methylphenyl)butan-1-amine is a liquid at room temperature . It has a molecular weight of 177.29 g/mol.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
- The compound has been involved in the synthesis of various pharmacologically active compounds. For instance, it is used as a key intermediate in the synthesis of Repaglinide, an antidiabetic drug. This synthesis process involves steps like nucleophilic substitution, Grignard reaction, reduction, and resolution, highlighting its importance in medicinal chemistry (Kolla et al., 2006).
- Another example includes its use in the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a significant intermediate for Repaglinide production. This process demonstrates its utility in creating complex molecules for therapeutic purposes (Liu, Huang, & Zhang, 2011).
2. Photovoltaic Applications
- Amine-based compounds like 3-Methyl-1-(2-methylphenyl)butan-1-amine have been utilized in the development of novel materials for solar cell applications. For example, a study showed its derivatives could significantly enhance electron mobility in polymer solar cells, contributing to the advancement of renewable energy technologies (Lv et al., 2014).
3. Chemical Research and Material Science
- In material science, these amines are involved in creating new chemical structures and characterizing their properties. For instance, they are used in synthesizing and studying the crystal structures of various derivatives, such as butyrate and 1,3-dioxane derivatives (Jebas et al., 2013).
- Additionally, they play a role in the development of organometallic compounds and their applications in areas like catalysis and materials science (Mukhopadhyay et al., 2015).
Safety And Hazards
The safety information for 3-Methyl-1-(2-methylphenyl)butan-1-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Zukünftige Richtungen
Most of the newly developed synthetic cathinones, including 3-Methyl-1-(2-methylphenyl)butan-1-amine, can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .
Eigenschaften
IUPAC Name |
3-methyl-1-(2-methylphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSPINKVLBVMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-methylphenyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide](/img/structure/B1422905.png)




![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)

![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1422921.png)

![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1422923.png)
![2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one](/img/structure/B1422925.png)
![2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide](/img/structure/B1422926.png)
